molecular formula C18H23N3O6 B13839119 Na,N-epsilon-di-cbz-L-lysine N-hydroxysu ccinimide

Na,N-epsilon-di-cbz-L-lysine N-hydroxysu ccinimide

Cat. No.: B13839119
M. Wt: 377.4 g/mol
InChI Key: NJBVAHRKBNAVFV-AWEZNQCLSA-N
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Description

Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide is a compound used primarily in the field of organic synthesis and biochemistry. It is known for its role in peptide synthesis, where it acts as a coupling reagent. The compound is characterized by the presence of carbobenzoxy (cbz) protecting groups on the lysine residue, which help in preventing unwanted side reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide typically involves the protection of the lysine amino group with carbobenzoxy (cbz) groups. The process begins with the reaction of L-lysine with carbobenzoxy chloride in the presence of a base to form Na,N-epsilon-di-cbz-L-lysine. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods: Industrial production of Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various protected lysine derivatives, which are useful intermediates in peptide synthesis and other organic syntheses .

Scientific Research Applications

Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide involves the activation of carboxyl groups, facilitating the formation of peptide bonds. The N-hydroxysuccinimide moiety acts as a leaving group, making the carboxyl group more reactive towards nucleophiles like amines. This results in the efficient coupling of amino acids to form peptides .

Comparison with Similar Compounds

Uniqueness: Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide is unique due to its dual protecting groups and the presence of the N-hydroxysuccinimide moiety, which enhances its reactivity and utility in peptide synthesis. This makes it a valuable reagent in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C18H23N3O6

Molecular Weight

377.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C18H23N3O6/c19-11-5-4-8-14(17(24)27-21-15(22)9-10-16(21)23)20-18(25)26-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12,19H2,(H,20,25)/t14-/m0/s1

InChI Key

NJBVAHRKBNAVFV-AWEZNQCLSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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